Comprehensive Structural and Spectroscopic Analysis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol
Comprehensive Structural and Spectroscopic Analysis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol
Executive Summary For researchers and drug development professionals, the precise structural elucidation of intermediate building blocks is the bedrock of reproducible medicinal chemistry. (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol—commonly referred to as trans-3,5-difluorocinnamyl alcohol—is a highly valuable fluorinated scaffold. It serves as a critical stereodirecting precursor in stereodivergent catalysis and the synthesis of chiral oxiranes used in indole-based monoamine reuptake inhibitors for vasomotor symptoms[1][2]. This whitepaper provides an in-depth technical guide to the chemical rationale, synthetic preparation, and rigorous multi-modal spectroscopic validation of this compound.
Chemical Context & Rationale for Fluorination
The strategic incorporation of a 3,5-difluorophenyl moiety into the cinnamyl alcohol scaffold is not arbitrary; it is driven by specific pharmacokinetic and electronic objectives:
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Metabolic Stability: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects. This deactivation shields the ring from rapid cytochrome P450-mediated oxidative metabolism, a common liability in unfluorinated phenyl rings.
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Stereodirecting Electronics: In downstream applications such as Sharpless asymmetric epoxidation, the electron-deficient nature of the 3,5-difluorophenyl group subtly alters the electrophilicity of the adjacent alkene. This modulates the kinetics of the epoxidation, requiring precise catalyst tuning to maintain high enantiomeric excess[1][2].
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Conformational Rigidity: The trans (2E) geometry minimizes steric clash between the bulky aromatic ring and the hydroxymethyl group, locking the molecule into a predictable planar conformation essential for enzyme active-site binding.
Synthetic Pathway & Sample Preparation
To understand the impurity profile during structural analysis, one must understand the compound's origin. The target molecule is typically synthesized via the selective reduction of trans-3,5-difluorocinnamic acid methyl ester[2].
Causality in Synthesis: Diisobutylaluminium hydride (DIBAL-H) is utilized at strictly controlled cryogenic temperatures (-78 °C). The low temperature is thermodynamically critical: it stabilizes the tetrahedral aluminum acetal intermediate, preventing premature collapse into an aldehyde. This ensures the reaction stops at the alcohol stage and, most importantly, prevents the over-reduction of the conjugated (2E) double bond, preserving the molecule's stereochemical integrity[2].
Fig 1: Synthetic pathway and downstream epoxidation of 3,5-difluorocinnamyl alcohol.
Spectroscopic Structural Elucidation
The structural validation of (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol relies on a multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS) approach.
1H NMR: Validating the (2E) Geometry
The most critical diagnostic feature in the ¹H NMR spectrum is the coupling constant ( 3JHH ) of the vinylic protons (C2-H and C3-H). The observed 3JHH of ~15.9 Hz mathematically dictates the trans (2E) configuration, as cis-alkenes typically exhibit coupling constants between 8–12 Hz. This geometric confirmation is paramount, as the trans-alkene is the exclusive stereodetermining facial substrate for yielding[(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol[2].
13C & 19F NMR: Mapping the Fluorinated Ring
Fluorine-19 ( 19 F) has a 100% natural abundance and a spin of 1/2, making it a highly sensitive probe. The 13 C NMR spectrum is highly complex due to extensive carbon-fluorine spin-spin coupling ( 1JCF to 4JCF ). The C3' and C5' carbons directly attached to fluorine exhibit massive doublet-of-doublet splitting ( 1JCF ≈ 248 Hz), providing an unambiguous fingerprint of the 3,5-substitution pattern.
Fig 2: Multi-modal spectroscopic validation logic for structural elucidation.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural characterization, the following protocols are designed as self-validating systems, eliminating instrumental artifacts.
Protocol A: High-Resolution NMR Acquisition
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Sample Preparation (Internal Zero-Point): Dissolve 15 mg of the highly purified analyte in 0.6 mL of CDCl 3 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: TMS acts as an internal zero-point reference (0.00 ppm), ensuring chemical shift values are absolute and unaffected by magnetic field drift over time.
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Thermodynamic Calibration: Prior to acquisition, insert a 100% Methanol NMR standard to calibrate the probe temperature to exactly 298.0 K.
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Causality: Chemical shifts, particularly of the allylic hydroxyl proton, are highly temperature-dependent. Calibrating the probe validates the thermodynamic state of the sample, ensuring reproducibility.
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Gradient Shimming: Perform gradient shimming (Z1-Z5) until the CDCl 3 solvent peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.
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Causality: Poor shimming broadens peaks, which would obscure the critical fine scalar couplings (e.g., the 1.5 Hz allylic coupling) required to definitively confirm the (2E) geometry.
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Protocol B: LC-HRMS (ESI-TOF) Analysis
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Instrument Mass Calibration: Infuse a sodium formate calibration solution (m/z 50 to 1200) immediately before the run.
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Causality: This ensures mass accuracy is strictly within the < 5 ppm error threshold required for unambiguous elemental composition assignment.
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System Blank Injection: Inject 10 µL of pure LC-MS grade Methanol/Water (50:50).
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Causality: Validates that the chromatography system is free of carryover from previous runs, ensuring the detected ions are genuinely from the target analyte.
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Soft Ionization Acquisition: Utilize Electrospray Ionization in positive mode (ESI+) with a low capillary voltage (e.g., 3.0 kV).
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Causality: Cinnamyl alcohols are highly prone to in-source fragmentation (rapid loss of water to form a stabilized fluorotropylium ion). A low voltage preserves the pseudo-molecular ion [M+Na]+ while allowing predictable fragmentation for structural confirmation.
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Quantitative Data Summaries
The following tables summarize the expected quantitative spectral data, providing a rapid reference for structural verification.
Table 1: ¹H NMR Assignments (400 MHz, CDCl 3 , 298 K)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Structural Assignment |
| ¹H | 1.85 | br s | - | -OH (Hydroxyl) |
| ¹H | 4.35 | dd | J = 5.5, 1.5 | C1-H 2 (Allylic Protons) |
| ¹H | 6.38 | dt | J = 15.9, 5.5 | C2-H (Alkene, trans geometry) |
| ¹H | 6.55 | d | J = 15.9 | C3-H (Alkene, trans geometry) |
| ¹H | 6.70 | tt | J = 8.9, 2.3 | C4'-H (Aromatic, para to alkene) |
| ¹H | 6.92 | m | - | C2'-H, C6'-H (Aromatic, ortho to alkene) |
Table 2: ¹³C & ¹⁹F NMR Assignments (100 MHz / 376 MHz, CDCl 3 , 298 K)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Structural Assignment |
| ¹³C | 63.2 | s | - | C1 (Allylic Carbon) |
| ¹³C | 103.5 | t | 2JCF ≈ 25.0 | C4' (Aromatic, between F atoms) |
| ¹³C | 109.2 | dd | 2JCF ≈ 20.0, 4JCF ≈ 6.0 | C2', C6' (Aromatic) |
| ¹³C | 129.4 | s | - | C3 (Alkene) |
| ¹³C | 131.1 | s | - | C2 (Alkene) |
| ¹³C | 140.3 | t | 3JCF ≈ 9.0 | C1' (Aromatic, ipso to alkene) |
| ¹³C | 163.1 | dd | 1JCF ≈ 248.0, 3JCF ≈ 13.0 | C3', C5' (Aromatic, C-F bonds) |
| ¹⁹F | -109.5 | t | J = 8.9 | F atoms at C3' and C5' |
References
- Title: WO2007041023A1 - 1-(1h-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (vms)
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Title: Stereodivergent Catalysis Source: Chemical Reviews - ACS Publications URL: [Link]
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Title: Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid Source: PMC - NIH URL: [Link]
